molecular formula C6H7N5 B1595170 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine CAS No. 49834-59-5

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

Cat. No. B1595170
CAS RN: 49834-59-5
M. Wt: 149.15 g/mol
InChI Key: RSYXRFWGQHXTOS-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyrazolopyridine derivative that has been synthesized through various methods and has shown to exhibit promising biochemical and physiological effects.

Scientific Research Applications

  • Scientific Field : Biomedical Applications
  • Summary of the Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
  • Results or Outcomes : The biomedical applications of these compounds are diverse, but the specific outcomes depend on the particular compound and its application .
  • Scientific Field : Hepatitis B Treatment

    • Summary of the Application : 1H-Pyrazolo[3,4-c]pyridines have been used in the discovery and optimization of treatments for Hepatitis B .
    • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific compound and its intended use .
    • Results or Outcomes : The outcomes of these studies have led to the development of potential new treatments for Hepatitis B .
  • Scientific Field : Synthesis of Polycyclic Heterocycles

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of polycyclic heterocycles .
    • Methods of Application or Experimental Procedures : These compounds can be synthesized using ketones as a condensation partner .
    • Results or Outcomes : The outcomes of these studies have led to the development of new methods for synthesizing polycyclic heterocycles .
  • Scientific Field : Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines have been used in the synthesis of various derivatives .
    • Methods of Application or Experimental Procedures : The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : The outcomes of these studies have led to the development of new synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Scientific Field : Antiviral Research

    • Summary of the Application : The pyrazolopyrimidine moiety, which includes 1H-pyrazolo[3,4-b]pyridines, is used in the design of many pharmaceutical compounds that have antiviral applications .
    • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific compound and its intended use .
    • Results or Outcomes : The outcomes of these studies have led to the development of potential new treatments for various viral diseases .
  • Scientific Field : Antibacterial Research

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines have been used in the discovery and optimization of treatments for bacterial infections .
    • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific compound and its intended use .
    • Results or Outcomes : The outcomes of these studies have led to the development of potential new treatments for bacterial infections .
  • Scientific Field : Antimalarial Research

    • Summary of the Application : 1H-Pyrazolo[3,4-b]pyridines have been used in the discovery and optimization of treatments for malaria .
    • Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific compound and its intended use .
    • Results or Outcomes : The outcomes of these studies have led to the development of potential new treatments for malaria .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-10-5-1-2-8-6-4(5)3-9-11-6/h1-3H,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYXRFWGQHXTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1NN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309673
Record name 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine

CAS RN

49834-59-5
Record name 1H-Purazolo[3, 4-hydrazino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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